molecular formula C16H13N5O3 B2701108 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034374-79-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2701108
CAS No.: 2034374-79-1
M. Wt: 323.312
InChI Key: ODISGXWLBAHTSA-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that features a unique fusion of pyrazolo[1,5-a]pyrimidine and furo[2,3-c]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of pyrazole derivatives with pyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, often facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN), along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Furo[2,3-c]pyridine derivatives: These compounds also feature the furo[2,3-c]pyridine moiety and are studied for their medicinal properties.

Uniqueness

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific fusion of pyrazolo[1,5-a]pyrimidine and furo[2,3-c]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-15(12-10-19-21-6-1-4-17-14(12)21)18-5-8-20-7-2-11-3-9-24-13(11)16(20)23/h1-4,6-7,9-10H,5,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISGXWLBAHTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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